1H-Pyrrole-2-carboxamide
Overview
Description
1H-Pyrrole-2-carboxamide is an organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. The carboxamide group attached to the second position of the pyrrole ring makes this compound a significant compound in various chemical and biological applications.
Scientific Research Applications
1H-Pyrrole-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound exhibits antibacterial properties and is used in the development of new antibiotics.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
Target of Action
It is known that carboxamide derivatives, such as 1h-pyrrole-2-carboxamide, can form hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .
Mode of Action
This compound interacts with its targets primarily through the formation of hydrogen bonds . The presence of the carboxamide moiety in this compound allows it to form these bonds with various enzymes and proteins, potentially inhibiting their activity .
Biochemical Pathways
It is known that carboxamide derivatives can inhibit the activity of various enzymes and proteins, which could potentially affect multiple biochemical pathways .
Result of Action
Given its potential to form hydrogen bonds with various enzymes and proteins, it could potentially inhibit their activity, leading to various molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
It is known that carboxamide groups in similar compounds can form hydrogen bonds with a variety of enzymes and proteins, potentially inhibiting their activity . This suggests that 1H-Pyrrole-2-carboxamide could interact with various biomolecules in a similar manner.
Cellular Effects
Compounds with similar structures have been shown to have significant effects on cellular processes .
Molecular Mechanism
It is possible that the compound could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Pyrrole-2-carboxamide can be synthesized through several methods. Another method includes the use of pyrrole-2-carboxylic acid, which is converted to its corresponding acid chloride and then reacted with ammonia or primary amines to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction .
Chemical Reactions Analysis
1H-Pyrrole-2-carboxamide undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions include pyrrole-2-carboxylic acid, pyrrole-2-carboxaldehyde, and substituted pyrrole derivatives .
Comparison with Similar Compounds
1H-Pyrrole-2-carboxamide can be compared with other similar compounds such as:
Pyrrole-2-carboxylic acid: Similar in structure but lacks the amide group, making it less versatile in forming hydrogen bonds.
Pyrrole-2-carboxaldehyde: Contains an aldehyde group instead of an amide, leading to different reactivity and applications.
Indole-2-carboxamide: Contains an indole ring, which is a fused benzene and pyrrole ring, offering different biological activities and applications.
The uniqueness of this compound lies in its ability to form strong hydrogen bonds due to the presence of the carboxamide group, making it a valuable compound in various chemical and biological applications.
Properties
IUPAC Name |
1H-pyrrole-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O/c6-5(8)4-2-1-3-7-4/h1-3,7H,(H2,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLOQBKJCOAXOLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10341512 | |
Record name | 1H-Pyrrole-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10341512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4551-72-8 | |
Record name | Pyrrole-2-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4551-72-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrrole-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10341512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Pyrrole-2-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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